6-(Phenylamino)-1,3,5-triazine-2,4-dithiol
Overview
Description
6-(Phenylamino)-1,3,5-triazine-2,4-dithiol is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Scientific Research Applications
6-(Phenylamino)-1,3,5-triazine-2,4-dithiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
Safety and Hazards
The safety and hazards associated with these compounds can depend on their specific structure. Some triazine derivatives may be harmful if swallowed or inhaled, and may cause skin and eye irritation . Always refer to the specific safety data sheet for the compound of interest for detailed safety information .
Future Directions
Triazine derivatives, including phenylamino-triazine-dithiol compounds, continue to be an active area of research due to their wide range of potential applications. Future research may focus on developing new synthesis methods, exploring new potential biological activities, and improving our understanding of their mechanisms of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylamino)-1,3,5-triazine-2,4-dithiol typically involves the reaction of cyanuric chloride with aniline under controlled conditions. The process can be summarized as follows:
Step 1: Cyanuric chloride is reacted with aniline in the presence of a base such as sodium hydroxide or potassium carbonate.
Step 2: The resulting intermediate is then treated with hydrogen sulfide or a thiol reagent to introduce the dithiol groups at the 2 and 4 positions of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-(Phenylamino)-1,3,5-triazine-2,4-dithiol undergoes various chemical reactions, including:
Oxidation: The dithiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
6-(Phenylamino)-1,3,5-triazine-2-thiol: Similar structure but with only one thiol group.
6-(Phenylamino)-1,3,5-triazine-2,4-diamine: Similar structure but with amino groups instead of thiol groups.
Uniqueness
6-(Phenylamino)-1,3,5-triazine-2,4-dithiol is unique due to the presence of two thiol groups, which confer distinct chemical reactivity and potential applications. The combination of the triazine ring and phenylamino group further enhances its versatility in various chemical and biological contexts.
Properties
IUPAC Name |
6-anilino-1H-1,3,5-triazine-2,4-dithione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4S2/c14-8-11-7(12-9(15)13-8)10-6-4-2-1-3-5-6/h1-5H,(H3,10,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZQBMZXBHDWJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=S)NC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40160137 | |
Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40160137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13733-91-0 | |
Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(phenylamino)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013733910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Triazine-2,4(1H,3H)-dithione, 6-(phenylamino)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40160137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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